Methyl 2-[4-(2-amino-4-chlorophenoxy)phenyl]-acetate Methyl 2-[4-(2-amino-4-chlorophenoxy)phenyl]-acetate
Brand Name: Vulcanchem
CAS No.: 946682-60-6
VCID: VC7813071
InChI: InChI=1S/C15H14ClNO3/c1-19-15(18)8-10-2-5-12(6-3-10)20-14-7-4-11(16)9-13(14)17/h2-7,9H,8,17H2,1H3
SMILES: COC(=O)CC1=CC=C(C=C1)OC2=C(C=C(C=C2)Cl)N
Molecular Formula: C15H14ClNO3
Molecular Weight: 291.73 g/mol

Methyl 2-[4-(2-amino-4-chlorophenoxy)phenyl]-acetate

CAS No.: 946682-60-6

Cat. No.: VC7813071

Molecular Formula: C15H14ClNO3

Molecular Weight: 291.73 g/mol

* For research use only. Not for human or veterinary use.

Methyl 2-[4-(2-amino-4-chlorophenoxy)phenyl]-acetate - 946682-60-6

Specification

CAS No. 946682-60-6
Molecular Formula C15H14ClNO3
Molecular Weight 291.73 g/mol
IUPAC Name methyl 2-[4-(2-amino-4-chlorophenoxy)phenyl]acetate
Standard InChI InChI=1S/C15H14ClNO3/c1-19-15(18)8-10-2-5-12(6-3-10)20-14-7-4-11(16)9-13(14)17/h2-7,9H,8,17H2,1H3
Standard InChI Key DLOLCVYPGKTXRY-UHFFFAOYSA-N
SMILES COC(=O)CC1=CC=C(C=C1)OC2=C(C=C(C=C2)Cl)N
Canonical SMILES COC(=O)CC1=CC=C(C=C1)OC2=C(C=C(C=C2)Cl)N

Introduction

Chemical Structure and Physicochemical Properties

Methyl 2-[4-(2-amino-4-chlorophenoxy)phenyl]-acetate (C₁₅H₁₃ClNO₃) features a central phenyl ring substituted at the para position with a phenoxy group bearing chlorine and amino substituents. The ester functional group (-COOCH₃) at the 2-position of the phenyl ring enhances its reactivity in nucleophilic acyl substitution reactions. Key physicochemical properties include:

  • Molecular weight: 305.73 g/mol

  • Polarity: Moderate, due to the ester and amine groups.

  • Solubility: Likely soluble in polar aprotic solvents (e.g., dimethylformamide) and moderately soluble in chlorinated hydrocarbons .

  • Stability: Susceptible to hydrolysis under acidic or alkaline conditions, given the ester linkage .

The chlorine atom at the 4-position of the phenoxy group introduces electron-withdrawing effects, potentially influencing the compound’s electronic distribution and reactivity. The primary amine at the 2-position enables participation in condensation and Schiff base formation, broadening its utility in synthetic chemistry .

Synthesis and Manufacturing

The synthesis of Methyl 2-[4-(2-amino-4-chlorophenoxy)phenyl]-acetate can be inferred from methodologies described in patent WO2009057133A2, which outlines multi-step processes for structurally related piperazinyl ethoxy acetic acid derivatives . Adapting these protocols, a plausible route involves:

Step 1: Acylation of 4-(2-Amino-4-chlorophenoxy)phenol

The phenol derivative undergoes acylation with methyl chloroacetate in the presence of a base such as triethylamine or sodium carbonate. This step typically employs toluene or dichloromethane as a solvent at temperatures between 0°C and 25°C :

4-(2-Amino-4-chlorophenoxy)phenol + ClCH₂COOCH₃ → Methyl 2-[4-(2-amino-4-chlorophenoxy)phenyl]-acetate + HCl\text{4-(2-Amino-4-chlorophenoxy)phenol + ClCH₂COOCH₃ → Methyl 2-[4-(2-amino-4-chlorophenoxy)phenyl]-acetate + HCl}

The reaction’s efficiency depends on maintaining anhydrous conditions to prevent ester hydrolysis .

Step 2: Purification and Isolation

Crude product is purified via column chromatography or recrystallization from ethanol/water mixtures. Yields for analogous reactions range from 65% to 80%, with impurities primarily arising from incomplete acylation or oxidative degradation of the amine .

Key Reaction Parameters

ParameterCondition
SolventToluene, dichloromethane
Temperature0–25°C
BaseTriethylamine, Na₂CO₃
Reaction Time4–8 hours

Mechanistic Insights and Biological Activity

Although specific pharmacological data are unavailable, the compound’s functional groups suggest potential interactions with biological targets:

  • Amine Group: May participate in hydrogen bonding with enzyme active sites, analogous to histamine receptor ligands .

  • Chlorophenoxy Moiety: The electron-withdrawing chlorine could modulate binding affinity to hydrophobic pockets in proteins.

In vitro studies on similar compounds demonstrate moderate inhibition of cytochrome P450 enzymes, hinting at possible metabolic interactions .

Comparative Analysis with Structural Analogues

The compound’s properties can be contextualized against derivatives with varying substituents:

CompoundSubstituentKey Difference
Methyl 2-[4-(2-amino-4-fluorophenoxy)phenyl]-acetateFluorine at 4-positionHigher electronegativity, altered reactivity
Methyl 2-[4-(2-nitro-4-chlorophenoxy)phenyl]-acetateNitro instead of amineReduced nucleophilicity, increased stability
Ethyl 2-[4-(2-amino-4-chlorophenoxy)phenyl]-acetateEthyl esterSlower hydrolysis rate

The chlorine substituent in Methyl 2-[4-(2-amino-4-chlorophenoxy)phenyl]-acetate enhances lipophilicity compared to fluorine analogues, potentially improving cell membrane permeability .

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